
N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide
説明
The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s physical appearance (e.g., color, state of matter) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can be used .科学的研究の応用
-
Chiral Peptide Nucleic Acids (PNAs)
- Field : Biochemistry .
- Application : PNAs are synthetic nucleic acid mimics where the sugar-phosphate backbone is replaced by a peptide backbone. They have higher affinity and superior sequence selectivity compared to DNA, making them attractive for biological and medical applications .
- Method : To improve the antisense and antigene properties of PNAs, many backbone modifications have been explored. This includes the introduction of a substituent in the N-(2-aminoethyl)glycine backbone .
- Results : The modifications have led to improved binding affinity for DNA and RNA, enhancing the antisense and antigene potency of PNAs .
-
Amine-Modified Spherical Nanocellulose Aerogels
- Field : Material Science .
- Application : The N-(2-aminoethyl)(3-aminopropyl) methyldimethoxysilane (AEAPMDS)-CNC aerogel was fabricated for potential application in capturing CO2 via covalent bonding .
- Method : The aerogel was fabricated by freeze-drying or supercritical CO2 drying of spherical CNC hydrogels. The amine group was introduced via C–O–Si bonds between CNC and AEAPMDS .
- Results : The as-synthesized AEAPMDS-CNC aerogels exhibited a nano-porous network structure of mesopores possessing a high surface area (262 m2/g) in the case of supercritical CO2 drying .
-
Fabric Softeners/Surfactants
- Field : Textile Industry .
- Application : N-(2-Aminoethyl)ethanolamine (AEEA) is mainly used as a building block for fabric softeners/surfactants, which make the textiles less harsh, “softer” or more pleasing to the touch .
- Method : AEEA is incorporated into the molecular structure of fabric softeners/surfactants during their synthesis .
- Results : The use of AEEA in fabric softeners/surfactants results in textiles that are less harsh and more pleasing to the touch .
-
Latex Paints
- Field : Paint Industry .
- Application : For the production of latex paints, N-(2-Aminoethyl)ethanolamine (AEEA) acts as an intermediate to form an adhesion monomer, which increases adhesion under damp conditions (wet adhesion) .
- Method : AEEA is incorporated into the molecular structure of the adhesion monomer during its synthesis .
- Results : The use of AEEA in latex paints results in increased adhesion under damp conditions .
-
Fuel/Lube Oil Additives
- Field : Petroleum Industry .
- Application : Additional applications of N-(2-Aminoethyl)ethanolamin (AEEA) are in fuel/lube oil additives .
- Method : AEEA is incorporated into the molecular structure of fuel/lube oil additives during their synthesis .
- Results : The use of AEEA in fuel/lube oil additives results in improved performance of the fuels and lubricants .
-
Urethane Systems
- Field : Polymer Industry .
- Application : N-(2-Aminoethyl)ethanolamin (AEEA) is used in urethane systems .
- Method : AEEA is incorporated into the molecular structure of urethane polymers during their synthesis .
- Results : The use of AEEA in urethane systems results in improved properties of the urethane polymers .
-
Chelating Agents
- Field : Chemistry .
- Application : N-(2-Aminoethyl)ethanolamine (AEEA) is formulated as an intermediate to form polycarboxylic acids and their salts, and chelating agents .
- Method : AEEA is incorporated into the molecular structure of chelating agents during their synthesis .
- Results : The use of AEEA in chelating agents results in improved properties of the chelating agents .
-
Synthesis Building Block
- Field : Organic Synthesis .
- Application : In several additional applications, N-(2-Aminoethyl)ethanolamine (AEEA) is used as a building block for synthesis .
- Method : AEEA is incorporated into the molecular structure of various compounds during their synthesis .
- Results : The use of AEEA as a building block in synthesis results in a wide range of compounds with diverse properties .
-
Fuel Additives
- Field : Petroleum Industry .
- Application : AEEA is used in the production of chlorinated polybutene based fuel additives as a dispersant-detergent additive .
- Method : AEEA is incorporated into the molecular structure of fuel additives during their synthesis .
- Results : The use of AEEA in fuel additives results in improved performance of the fuels .
- Field : Chemistry .
- Application : N-(2-Aminoethyl)ethanolamine (AEEA) is formulated as an intermediate to form polycarboxylic acids and their salts .
- Method : AEEA is incorporated into the molecular structure of polycarboxylic acids and their salts during their synthesis .
- Results : The use of AEEA in the synthesis of polycarboxylic acids and their salts results in improved properties of these compounds .
- Field : Paint Industry .
- Application : For the production of latex paints, N-(2-Aminoethyl)ethanolamine (AEEA) acts as an intermediate to form an adhesion monomer, which increases adhesion under damp conditions (wet adhesion) .
- Method : AEEA is incorporated into the molecular structure of the adhesion monomer during its synthesis .
- Results : The use of AEEA in latex paints results in increased adhesion under damp conditions .
- Field : Textile Industry .
- Application : N-(2-Aminoethyl)ethanolamin (AEEA) is mainly used as a building block for fabric softeners/surfactants, which make the textiles less harsh, “softer” or more pleasing to the touch .
- Method : AEEA is incorporated into the molecular structure of fabric softeners/surfactants during their synthesis .
- Results : The use of AEEA in fabric softeners/surfactants results in textiles that are less harsh and more pleasing to the touch .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(2-aminoethyl)-1-methylpyrrole-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-10-5-2-7(6-10)13(11,12)9-4-3-8/h2,5-6,9H,3-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVOZEKJCXQWGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)S(=O)(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



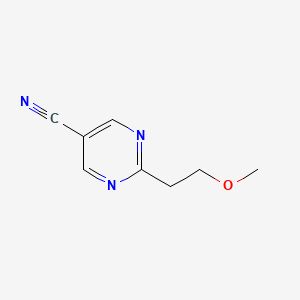
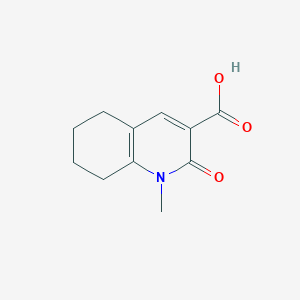
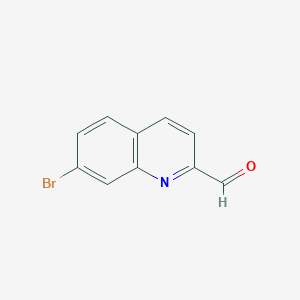
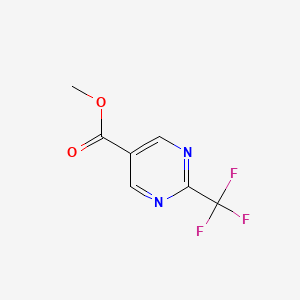
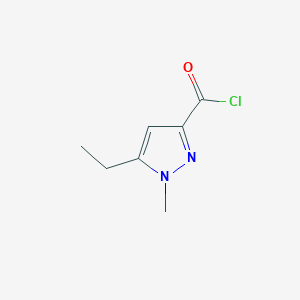
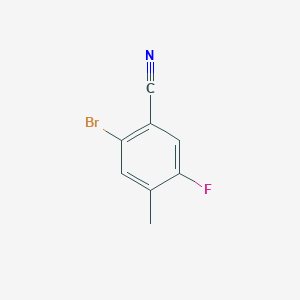
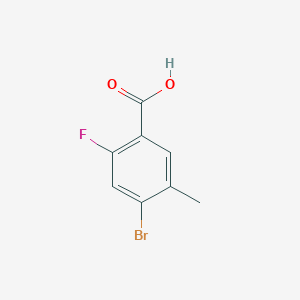
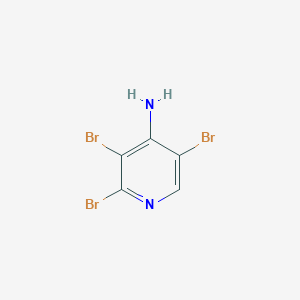
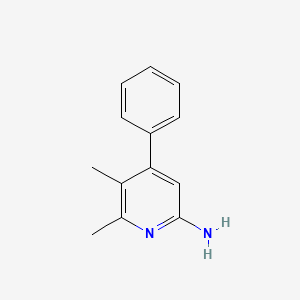
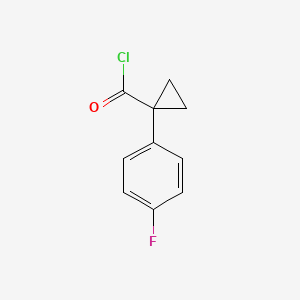
![Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate](/img/structure/B1519159.png)
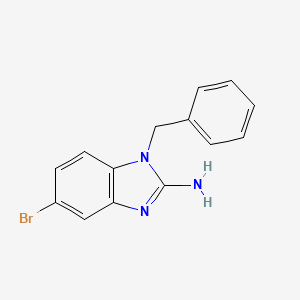
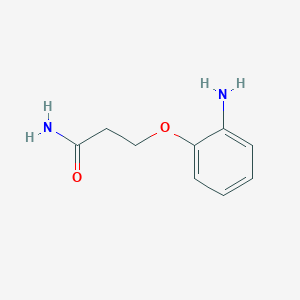
![Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate](/img/structure/B1519165.png)